molecular formula C11H11NO2 B1600373 6,7-Dimethoxyquinoline CAS No. 67278-27-7

6,7-Dimethoxyquinoline

Katalognummer: B1600373
CAS-Nummer: 67278-27-7
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: PCDPMVJGEGAJBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dimethoxyquinoline is a heterocyclic aromatic compound characterized by a quinoline core substituted with methoxy groups at positions 6 and 5. This structural motif is critical in medicinal chemistry, particularly in kinase inhibitor design, due to its ability to form hydrogen bonds and π-π stacking interactions with kinase hinge regions . It has been employed in diverse therapeutic areas, including:

  • Anticancer agents: As a bioisostere for quinazoline in AXL kinase inhibitors (e.g., compounds 56 and 57, IC50: 2.5–4.0 nM) .
  • Antimalarial drugs: In Plasmodium falciparum Protein Kinase 6 (PfPK6) inhibitors, where its methoxy groups are essential for activity .
  • Alzheimer’s disease research: As a scaffold-hopping replacement for the indanone core of donepezil .

Synthetic routes often start from 3,4-dimethoxybenzaldehyde or 4-chloro-6,7-dimethoxyquinoline, utilizing cyclization and Buchwald-Hartwig coupling reactions .

Eigenschaften

IUPAC Name

6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDPMVJGEGAJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446028
Record name 6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67278-27-7
Record name 6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Preparation of 4-Chloro-6,7-Dimethoxyquinoline: A Representative Synthesis

One of the most documented and industrially relevant derivatives is 4-chloro-6,7-dimethoxyquinoline, which serves as a crucial intermediate for further functionalization. The preparation method reported in a 2016 patent (CN106008336A) outlines an efficient and scalable synthesis with high yield and mild conditions. The process comprises four main steps:

Step Number Reaction Step Description
1 Nitration 3,4-Dimethoxyacetophenone is nitrated with nitric acid to yield 2-nitro-4,5-dimethoxyacetophenone.
2 Condensation The nitroacetophenone intermediate condenses with N,N-dimethylformamide dimethyl acetal to form a propenone derivative.
3 Reductive Ring Closure Catalytic hydrogenation induces reductive cyclization to form 4-hydroxy-6,7-dimethoxyquinoline.
4 Chlorination The hydroxyquinoline is chlorinated to produce 4-chloro-6,7-dimethoxyquinoline.

This method is advantageous due to the availability of raw materials, simple operation, and high yield, making it suitable for scale-up production. The synthetic route is illustrated in the patent documentation as a sequence of chemical transformations starting from 3,4-dimethoxyacetophenone.

Alternative Synthetic Routes

Earlier methods, such as those reported in Acta Chimica Hungarica (1983) and various patents (U.S.20100239576; WO2005121125), involve different starting materials and reaction conditions:

  • Starting from 3,4-dimethoxyaniline, nucleophilic substitution with ethoxymethylene malonate yields intermediates that upon heating and hydrolysis give 4-hydroxyquinoline derivatives.
  • Subsequent decarboxylation and chlorination steps lead to 4-chloro-6,7-dimethoxyquinoline.

These older methods often require high temperatures (e.g., 250°C heating) and longer reaction times, and may involve more complex purification steps compared to the newer nitration-condensation-hydrogenation-chlorination sequence.

Research Findings on Synthetic Efficiency and Optimization

The 2016 patent emphasizes improvements over prior art by focusing on:

These factors collectively contribute to a more cost-effective and industrially viable synthesis process.

Synthesis of 6,7-Dimethoxyquinoline Derivatives for Biological Applications

In medicinal chemistry, this compound derivatives, such as 6,7-dimethoxy-4-anilinoquinolines, have been synthesized and evaluated as potent inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy.

  • The preparation involves nucleophilic aromatic substitution of 4-chloro-6,7-dimethoxyquinoline with substituted anilines under reflux in isopropanol.
  • The intermediates are characterized by standard spectroscopic methods (NMR, HRMS).
  • These derivatives exhibit significant biological activity, underscoring the importance of efficient synthesis of the quinoline core.

While this method focuses on functionalization of the this compound scaffold rather than its initial preparation, it highlights the utility of the compound in drug discovery and the need for reliable synthetic access to the core structure.

Summary Table of Preparation Methods

Method Source Starting Material Key Steps Conditions/Notes Yield/Advantages
Patent CN106008336A (2016) 3,4-Dimethoxyacetophenone Nitration → Condensation → Hydrogenation → Chlorination Mild conditions, catalytic hydrogenation High yield, scalable, cost-effective
Acta Chimica Hungarica (1983) 3,4-Dimethoxyaniline Nucleophilic substitution → Heating → Hydrolysis → Decarboxylation → Chlorination High temperature (250°C), longer time Established method, more complex
Medicinal Chemistry Studies 4-Chloro-6,7-dimethoxyquinoline Nucleophilic aromatic substitution with anilines Reflux in isopropanol Enables functionalized derivatives for bioactivity

Analyse Chemischer Reaktionen

Types of Reactions: 6,7-Dimethoxyquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antineoplastic Drug Development
6,7-Dimethoxyquinoline serves as a crucial intermediate in the synthesis of several antineoplastic drugs, including cabozantinib and tivozanib. These drugs target specific tyrosine kinases involved in tumor growth and metastasis. The synthesis pathway typically involves nitrification, condensation, reduction cyclization, and chlorination processes to yield derivatives that exhibit potent anticancer activities .

Inhibition of Cancer Pathways
Recent studies have highlighted the role of DMQ derivatives as inhibitors of key signaling pathways in cancer. For example:

  • AXL Inhibition : A study demonstrated that DMQ significantly reduced tumor size in xenograft models by suppressing AXL phosphorylation, leading to improved survival rates.
  • c-Met Inhibition : Derivatives of DMQ were identified as potent inhibitors of the c-Met tyrosine kinase, showing substantial growth inhibition across various cancer cell lines (A549, MCF-7, MKN-45) with IC50 values as low as 0.030 µM .

Biological Research

Neuroprotective Effects
Emerging research indicates that DMQ may possess neuroprotective properties relevant to Alzheimer's disease. Studies are ongoing to elucidate the specific pathways through which DMQ exerts these effects, particularly its interaction with acetylcholinesterase (AChE) and other neuroprotective mechanisms .

Anti-inflammatory Properties
DMQ is also being investigated for its potential anti-inflammatory effects. Its derivatives have shown promise in modulating inflammatory pathways, which could lead to novel treatments for various inflammatory diseases.

Materials Science

Luminescent Materials
In materials science, this compound is utilized as a building block for luminescent materials. These materials have applications in display technologies and biological imaging due to their favorable optical properties.

Case Studies

Study Focus Findings
AXL InhibitionCancer ModelsSignificant reduction in tumor size; improved survival rates due to AXL phosphorylation suppression.
c-Met InhibitionAnticancer ActivityPotent growth inhibition across A549, MCF-7, MKN-45 cell lines; IC50 values around 0.030 µM .
NeuroprotectionAlzheimer's ResearchPotential neuroprotective effects; ongoing studies on AChE inhibition .
Anti-inflammatoryInflammatory DiseasesPromising results in modulating inflammatory pathways.

Wirkmechanismus

The mechanism of action of 6,7-Dimethoxyquinoline and its derivatives often involves interaction with specific molecular targets such as enzymes and receptors. For example, certain derivatives act as inhibitors of histone lysine methyltransferase (G9a), which plays a role in epigenetic regulation by methylating histone proteins. This inhibition can affect gene expression and has implications in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Quinoline vs. Thienopyridine and 7-Azaindole

  • Thieno[3,2-b]pyridine (25) and thieno[2,3-b]pyridine (27): These isosteric replacements of quinoline in PfPK6 inhibitors showed reduced potency compared to 6,7-dimethoxyquinoline. For example, 25 had moderate activity, while 27 was less tolerated due to suboptimal hydrogen bonding .
  • 7-Azaindole (29): Despite a four-fold potency improvement over basic quinoline, it was still 10-fold less active than this compound in PfPK6 inhibition .

Quinoline vs. Quinazoline

  • 6,7-Dimethoxyquinazoline: Replaced with this compound in AXL kinase inhibitors (compounds 56–63). The quinoline derivatives exhibited superior activity: 56 (IC50: 4.0 nM) and 57 (IC50: 2.5 nM) outperformed quinazoline-based analogues, likely due to better hydrophobic interactions and hinge binding .
  • Structural Advantage: Quinoline’s nitrogen positioning allows stronger π-π stacking with residues like Phe918 in kinases, as seen in tivozanib’s VEGFR2 binding .

Quinoline vs. Isoquinoline

  • 6,7-Dimethoxyisoquinoline: Used in C-Met inhibitors (e.g., compound 12a-s). While both quinoline and isoquinoline bind kinase domains, their distinct ring orientations affect selectivity. For example, isoquinoline derivatives target C-Met’s hydrophobic pockets, whereas quinoline-based compounds favor AXL or VEGFR2 .
  • Pharmacokinetic Differences: Isoquinoline derivatives often exhibit higher metabolic stability, but quinoline’s solubility profile (due to methoxy groups) improves bioavailability in certain contexts .

Methoxy-Substituted vs. Non-Methoxy Quinolines

  • 4-Chloro-6,7-dimethoxyquinoline: Modifications at position 4 (e.g., anilino substitution) yield potent C-Met inhibitors (e.g., 12a-s, synthesized via Pd/C-catalyzed coupling) .
  • Non-Methoxy Analogues: Removal of methoxy groups (e.g., in antibacterial quinolines) drastically reduces activity, confirming their role in target binding .

This compound Derivatives vs. Other Heterocycles

  • 2,4-Diamino-6,7-dimethoxyquinoline: Exhibits nanomolar affinity (Ki: 10<sup>−10</sup> M) for α1-adrenoceptors, outperforming prazosin in antihypertensive efficacy. The protonation at N-1 enhances receptor recognition .
  • 6,7-Dimethoxy-3-phenylquinoxaline: A tyrosine kinase inhibitor (Tyrphostin AG1296) with distinct selectivity profiles compared to quinoline-based kinase inhibitors .

Biologische Aktivität

6,7-Dimethoxyquinoline is a compound of increasing interest in medicinal chemistry, particularly for its biological activities against various diseases, including cancer and bacterial infections. This article summarizes the biological activity of this compound based on recent studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Biological Activities

This compound and its derivatives have been studied for their effects on several biological targets, including receptor tyrosine kinases (RTKs), which play critical roles in cancer progression. The following sections detail significant findings related to its anticancer and antimicrobial activities.

Anticancer Activity

Mechanism of Action
The primary mechanism through which this compound exerts its anticancer effects is by inhibiting the c-Met signaling pathway. c-Met is a receptor tyrosine kinase implicated in various cancers. In a study by , compounds synthesized from 6,7-dimethoxy-4-anilinoquinoline were shown to inhibit c-Met with an IC50 value as low as 0.030 µM. This inhibition correlated with significant antiproliferative effects against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer).

Case Studies

  • Study on Quinoline Derivatives : A series of 6,7-disubstituted quinoline derivatives were evaluated for their anticancer properties. Notably, one compound demonstrated an IC50 value of 1.04 nM against c-Met, indicating its potential as a multitargeted RTK inhibitor .
  • In Vitro Evaluation : The antiproliferative activity of various this compound derivatives was assessed across multiple cancer cell lines. Compounds exhibited moderate to excellent activity, with some derivatives showing GI50 values below 1 µM against colon cancer and leukemia cells .

Antimicrobial Activity

Recent studies have also explored the antibacterial properties of this compound derivatives. For instance, a study focused on 4-piperazinylquinoline hybrids showed that certain derivatives effectively inhibited bacterial growth in a time- and dose-dependent manner . The antimicrobial activity was evaluated against pathogens like Staphylococcus aureus.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. SAR studies have revealed that modifications at specific positions on the quinoline ring significantly affect biological activity:

  • Halogen Substituents : The introduction of halogen groups at certain positions has been associated with enhanced antitumor activity.
  • Functional Groups : Variations such as the addition of triazole or piperazine moieties have been linked to improved potency against specific targets .

Summary Table of Biological Activities

Activity Type Target IC50/Effect Cell Lines/Pathogens
Anticancerc-Met0.030 µMA549, MCF-7, MKN-45
AnticancerMultitarget RTK1.04 nMVarious cancer cell lines
AntibacterialBacterial GrowthDose-dependent effectStaphylococcus aureus

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6,7-dimethoxyquinoline, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclization reactions. For example, this compound derivatives can be synthesized using a one-pot method starting from 2-amino-4,5-dimethoxybenzoic acid and cyclic ketones (e.g., cyclopentanone) in the presence of phosphoryl trichloride . Optimizing reaction time (e.g., refluxing for 6 hours in POCl₃) and purification via column chromatography (petroleum ether:EtOAc = 8:1) can achieve yields up to 70% .
  • Key Variables : Temperature, solvent choice (e.g., POCl₃ for chlorination), and purification methods significantly impact purity and yield.

Q. How can researchers validate the structural identity of this compound derivatives?

  • Methodology : Use a combination of techniques:

  • NMR : Analyze methoxy proton signals (δ ~3.8–4.0 ppm) and aromatic proton splitting patterns .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 224 [M+1] for 4-chloro-6,7-dimethoxyquinoline) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) and planarity of the quinoline ring .

Q. What preliminary assays are used to evaluate the biological activity of this compound derivatives?

  • Methodology :

  • Enzyme Inhibition : Screen against kinases (e.g., Plasmodium falciparum PfPK6) using fluorescence polarization assays. The 6,7-dimethoxy group is critical for binding to kinase hinge regions .
  • Anticancer Activity : Test cytotoxicity via MTT assays on cancer cell lines. Derivatives with 4-aminopiperidine moieties show enhanced activity due to improved target interaction .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) affect binding affinity in kinase inhibition?

  • Methodology :

  • SAR Studies : Replace the quinoline core with isosteres (e.g., thieno[3,2-b]pyridine or 7-azaindole). While thienopyridine retains activity, the this compound scaffold shows superior potency due to hydrogen bonding with kinase hinge residues (e.g., PfPK6) .
  • Crystallographic Analysis : Compare binding modes using co-crystal structures. Methoxy groups at positions 6 and 7 enhance hydrophobic interactions and stabilize planar conformations .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

  • Methodology :

  • Data Cross-Validation : Compare bond lengths and angles across studies. For example, deviations in methoxy group planarity (e.g., 0.08 Å for C10 in 4-chloro-6,7-dimethoxyquinoline) may arise from packing effects .
  • DFT Calculations : Model intramolecular interactions (e.g., C–H⋯O hydrogen bonds) to reconcile experimental vs. theoretical geometries .

Q. What advanced strategies improve the synthetic efficiency of Buchwald-Hartwig couplings for this compound derivatives?

  • Methodology :

  • Catalyst Optimization : Use Pd(OAc)₂/XPhos systems to couple this compound with amines (e.g., 4-aminopiperidine). Adjust ligand ratios to reduce palladium loading and improve turnover .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yields >80% (unpublished protocols).

Data Analysis and Validation

Q. How should researchers address variability in biological activity data across studies?

  • Methodology :

  • Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values for PfPK6 inhibition) and apply statistical models (ANOVA) to identify outliers .
  • Dose-Response Curves : Use nonlinear regression to account for batch-to-batch variability in compound purity .

Q. What computational tools are recommended for predicting the pharmacokinetic properties of this compound derivatives?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETlab to estimate solubility, permeability, and cytochrome P450 interactions. Methoxy groups generally improve metabolic stability but may reduce solubility .
  • Molecular Dynamics Simulations : Model binding free energies (e.g., MMPBSA) to prioritize derivatives for in vivo testing .

Safety and Handling

Q. What precautions are essential when handling this compound derivatives in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure. Methoxyquinolines may cause respiratory irritation; use fume hoods during synthesis .
  • Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Dimethoxyquinoline
Reactant of Route 2
Reactant of Route 2
6,7-Dimethoxyquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.